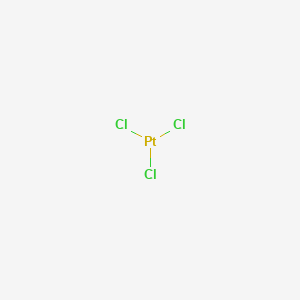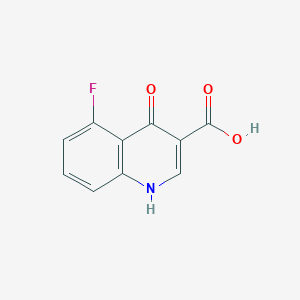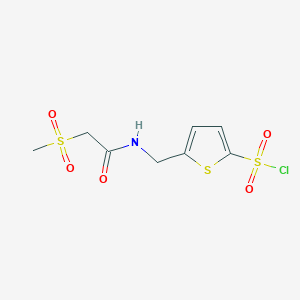
5-((2-(Methylsulfonyl)acetamido)methyl)thiophene-2-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((2-(Methylsulfonyl)acetamido)methyl)thiophene-2-sulfonyl chloride is a chemical compound with the molecular formula C9H10ClNO4S3. This compound is characterized by the presence of a thiophene ring, which is a five-membered ring containing sulfur, and various functional groups including a sulfonyl chloride, a methylsulfonyl group, and an acetamido group. These functional groups make the compound highly reactive and useful in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2-(Methylsulfonyl)acetamido)methyl)thiophene-2-sulfonyl chloride typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of suitable precursors.
Introduction of Functional Groups: The methylsulfonyl group can be introduced via sulfonation reactions, while the acetamido group can be added through acylation reactions.
Sulfonyl Chloride Formation: The final step involves the chlorination of the sulfonyl group to form the sulfonyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions would be essential to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms.
Reduction: Reduction reactions can target the sulfonyl chloride group, converting it to a sulfonyl group.
Substitution: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and alcohols can react with the sulfonyl chloride group.
Major Products
Oxidation: Products may include sulfoxides and sulfones.
Reduction: Products may include thiols and sulfides.
Substitution: Products may include sulfonamides and sulfonate esters.
Aplicaciones Científicas De Investigación
5-((2-(Methylsulfonyl)acetamido)methyl)thiophene-2-sulfonyl chloride has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-((2-(Methylsulfonyl)acetamido)methyl)thiophene-2-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic and can react with nucleophiles such as amines and alcohols, leading to the formation of sulfonamide and sulfonate ester products. These reactions can modify the activity of biological molecules and are useful in various chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
- 5-(Acetamidomethyl)thiophene-2-sulfonyl chloride
- 5-Methylthiophene-2-sulfonyl chloride
Comparison
Compared to similar compounds, 5-((2-(Methylsulfonyl)acetamido)methyl)thiophene-2-sulfonyl chloride is unique due to the presence of both the methylsulfonyl and acetamido groups. These functional groups enhance its reactivity and make it suitable for a wider range of chemical reactions and applications.
Propiedades
Fórmula molecular |
C8H10ClNO5S3 |
|---|---|
Peso molecular |
331.8 g/mol |
Nombre IUPAC |
5-[[(2-methylsulfonylacetyl)amino]methyl]thiophene-2-sulfonyl chloride |
InChI |
InChI=1S/C8H10ClNO5S3/c1-17(12,13)5-7(11)10-4-6-2-3-8(16-6)18(9,14)15/h2-3H,4-5H2,1H3,(H,10,11) |
Clave InChI |
ZTXHFHGEOLEGTH-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)CC(=O)NCC1=CC=C(S1)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


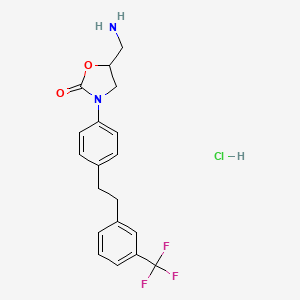
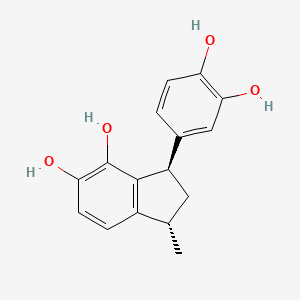
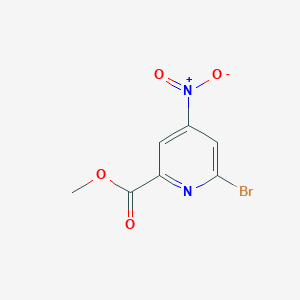
![5-Methyl-8-nitroimidazo[1,2-a]pyridine](/img/structure/B12844242.png)


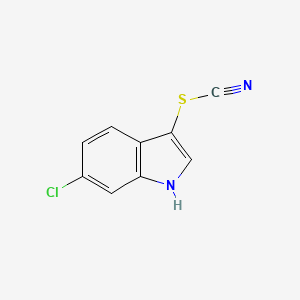
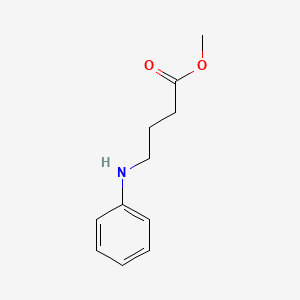

![3-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid](/img/structure/B12844292.png)
![1-(6-(Trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone](/img/structure/B12844300.png)

